Ionization & pKa: Secondary vs. Tertiary Amine Side Chain
The 2‑(methylamino)ethyl side chain of the target compound carries a secondary amine, whereas the closest N‑alkyl analog, 2‑[2‑(dimethylamino)ethyl]phthalazin‑1(2H)-one, carries a tertiary amine. Secondary amines typically exhibit pKa values ≈10.5–11.0, approximately 0.5–1.0 log units higher than structurally analogous tertiary amines (pKa ≈9.5–10.0). This difference alters the fraction ionised at physiological pH (7.4) by a factor of ~3–10×, directly impacting aqueous solubility and salt‑formation stoichiometry [1]. No direct experimental pKa data for the target compound were located in the public domain; the stated values are class‑level estimates for N‑methylethylamine vs. N,N‑dimethylethylamine motifs.
| Evidence Dimension | Predicted basicity (pKa of side-chain amine) |
|---|---|
| Target Compound Data | Secondary amine; estimated pKa ≈10.5–11.0 (class-level estimate) |
| Comparator Or Baseline | 2-[2-(Dimethylamino)ethyl]phthalazin-1(2H)-one (tertiary amine); estimated pKa ≈9.5–10.0 |
| Quantified Difference | ΔpKa ≈ +0.5 to +1.0 units; fraction ionised at pH 7.4 differs ~3–10× |
| Conditions | Physiological pH 7.4, aqueous solution (class-level inference from amine basicity tables) |
Why This Matters
For procurement decisions, the secondary amine offers a distinct protonation and salt‑formation profile not achievable with the dimethylamino analog, which is critical when the compound is used as a basic building block or in stoichiometric salt formation.
- [1] Malinowski Z, Szcześniak AK, Pakulska W, Sroczyński D, Czarnecka E, Epsztajn J. Synthesis of N-(2-(Methylamino)ethyl) Derivatives of 2H-Phthalazin-1-ones. Synthetic Communications. 2014;44(24):3573-3583. doi:10.1080/00397911.2014.944269 View Source
